molecular formula C6H13NO B8501505 6-Aminohexanal

6-Aminohexanal

Cat. No. B8501505
M. Wt: 115.17 g/mol
InChI Key: CCYXEHOXJOKCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08192976B2

Procedure details

The first engineered pathway as shown in FIGS. 2 and 3 includes first decarboxylation of 2-ketopimelate to amino caproic acid as described above in the amino caproic engineered pathway (enzymatic steps I followed by enzymatic step 4 or enzymatic step II followed by enzymatic step 8). In some embodiments, an aldehyde dehydrogenase enzyme is expressed and catalyzes the conversion of the amino caproic acid to a 6-aminohexanal intermediate (enzymatic step 5) and a 1-amintransferase enzyme is expressed and catalyzes the conversion of the 6-aminohexanal to HMD (enzymatic step 6). Alternatively, the engineered pathway comprises a phosphorylation step (using a kinase) before the dehydrogenation and the amino transfer enzymatic reactions described above. One should appreciate that the phosphorylation step and the dehydrogenation steps are analogous to the phosphorylation step (catalyzed by an aspartokinase EC 2.7.2.4) and the dehydrogenation step (catalyzed by EC 1.2.1.11 enzyme) involved in the synthesis of aspartate semialdehyde in the Lysine pathway. According to the second engineered pathway, the conversion of 2-aminopimelate produced from α-ketopimelate (enzymatic step II, FIG. 3) to hexamethylenediamine consists of enzymatic steps 9, 10 or 11, and 12 which combine enzymes or homologous enzymes characterized in the Lysine biosynthetic IV pathway. The pathway includes the following substrate to product conversions:
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:3]([O-:5])=[O:4].C(CC[NH2:21])CCC(O)=O.[NH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]=O.C([C@H]([NH3+:37])C([O-])=O)C=O>N[C@H](C(O)=O)CCCCN>[NH2:21][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:3]([O-:5])=[O:4].[O:1]=[C:2]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:3]([O-:5])=[O:4].[NH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][NH2:37]

Inputs

Step One
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)[C@@H](C(=O)[O-])[NH3+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N[C@@H](CCCCN)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)[O-])CCCCC(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)CCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)CCN
Step Six
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)CCN
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)[O-])CCCCC(=O)[O-]
Name
Type
product
Smiles
O=C(C(=O)[O-])CCCCC(=O)[O-]
Name
Type
product
Smiles
NCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08192976B2

Procedure details

The first engineered pathway as shown in FIGS. 2 and 3 includes first decarboxylation of 2-ketopimelate to amino caproic acid as described above in the amino caproic engineered pathway (enzymatic steps I followed by enzymatic step 4 or enzymatic step II followed by enzymatic step 8). In some embodiments, an aldehyde dehydrogenase enzyme is expressed and catalyzes the conversion of the amino caproic acid to a 6-aminohexanal intermediate (enzymatic step 5) and a 1-amintransferase enzyme is expressed and catalyzes the conversion of the 6-aminohexanal to HMD (enzymatic step 6). Alternatively, the engineered pathway comprises a phosphorylation step (using a kinase) before the dehydrogenation and the amino transfer enzymatic reactions described above. One should appreciate that the phosphorylation step and the dehydrogenation steps are analogous to the phosphorylation step (catalyzed by an aspartokinase EC 2.7.2.4) and the dehydrogenation step (catalyzed by EC 1.2.1.11 enzyme) involved in the synthesis of aspartate semialdehyde in the Lysine pathway. According to the second engineered pathway, the conversion of 2-aminopimelate produced from α-ketopimelate (enzymatic step II, FIG. 3) to hexamethylenediamine consists of enzymatic steps 9, 10 or 11, and 12 which combine enzymes or homologous enzymes characterized in the Lysine biosynthetic IV pathway. The pathway includes the following substrate to product conversions:
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:3]([O-:5])=[O:4].C(CC[NH2:21])CCC(O)=O.[NH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]=O.C([C@H]([NH3+:37])C([O-])=O)C=O>N[C@H](C(O)=O)CCCCN>[NH2:21][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:3]([O-:5])=[O:4].[O:1]=[C:2]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:3]([O-:5])=[O:4].[NH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][NH2:37]

Inputs

Step One
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)[C@@H](C(=O)[O-])[NH3+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N[C@@H](CCCCN)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)[O-])CCCCC(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)CCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)CCN
Step Six
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)CCN
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)[O-])CCCCC(=O)[O-]
Name
Type
product
Smiles
O=C(C(=O)[O-])CCCCC(=O)[O-]
Name
Type
product
Smiles
NCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08192976B2

Procedure details

The first engineered pathway as shown in FIGS. 2 and 3 includes first decarboxylation of 2-ketopimelate to amino caproic acid as described above in the amino caproic engineered pathway (enzymatic steps I followed by enzymatic step 4 or enzymatic step II followed by enzymatic step 8). In some embodiments, an aldehyde dehydrogenase enzyme is expressed and catalyzes the conversion of the amino caproic acid to a 6-aminohexanal intermediate (enzymatic step 5) and a 1-amintransferase enzyme is expressed and catalyzes the conversion of the 6-aminohexanal to HMD (enzymatic step 6). Alternatively, the engineered pathway comprises a phosphorylation step (using a kinase) before the dehydrogenation and the amino transfer enzymatic reactions described above. One should appreciate that the phosphorylation step and the dehydrogenation steps are analogous to the phosphorylation step (catalyzed by an aspartokinase EC 2.7.2.4) and the dehydrogenation step (catalyzed by EC 1.2.1.11 enzyme) involved in the synthesis of aspartate semialdehyde in the Lysine pathway. According to the second engineered pathway, the conversion of 2-aminopimelate produced from α-ketopimelate (enzymatic step II, FIG. 3) to hexamethylenediamine consists of enzymatic steps 9, 10 or 11, and 12 which combine enzymes or homologous enzymes characterized in the Lysine biosynthetic IV pathway. The pathway includes the following substrate to product conversions:
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:3]([O-:5])=[O:4].C(CC[NH2:21])CCC(O)=O.[NH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]=O.C([C@H]([NH3+:37])C([O-])=O)C=O>N[C@H](C(O)=O)CCCCN>[NH2:21][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:3]([O-:5])=[O:4].[O:1]=[C:2]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:3]([O-:5])=[O:4].[NH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][NH2:37]

Inputs

Step One
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)[C@@H](C(=O)[O-])[NH3+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N[C@@H](CCCCN)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)[O-])CCCCC(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)CCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)CCN
Step Six
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)CCN
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)[O-])CCCCC(=O)[O-]
Name
Type
product
Smiles
O=C(C(=O)[O-])CCCCC(=O)[O-]
Name
Type
product
Smiles
NCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.